molecular formula C11H13NaO5S B12698787 Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate CAS No. 93923-75-2

Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate

Cat. No.: B12698787
CAS No.: 93923-75-2
M. Wt: 280.27 g/mol
InChI Key: UCBOPJJPMWUHBK-UHFFFAOYSA-M
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Description

Table 1: Key Identifiers

Property Value Source
Systematic IUPAC Name Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate
Molecular Formula C₁₁H₁₃NaO₅S Calculated
CAS Registry Number 93923-75-2
Related PubChem Entries CID 23667649 (structural analog)

Properties

CAS No.

93923-75-2

Molecular Formula

C11H13NaO5S

Molecular Weight

280.27 g/mol

IUPAC Name

sodium;7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonoperoxoate

InChI

InChI=1S/C11H14O5S.Na/c1-15-10-4-2-8-3-5-11(7-9(8)6-10)17(13,14)16-12;/h2,4,6,11-12H,3,5,7H2,1H3;/q;+1/p-1

InChI Key

UCBOPJJPMWUHBK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(CCC(C2)S(=O)(=O)O[O-])C=C1.[Na+]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization and Hydrogenation

A primary method involves intramolecular Friedel-Crafts cyclization followed by catalytic hydrogenation to form the tetrahydro-naphthalene core. For example:

  • Starting material : (2R)-2-(3-Methoxybenzyl)succinic acid undergoes cyclization under acidic conditions to yield 7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.
  • Hydrogenation : The intermediate is hydrogenated using palladium or nickel catalysts to saturate the naphthalene ring.

Sulphonylation with Tosyl Chloride

The hydroxyl group at position 2 is sulphonylated to introduce the sulphonate moiety:

  • Reagents : Tosyl chloride (TsCl) or mesyl chloride in dichloromethane or DMF.
  • Conditions : Conducted at 20–30°C with sodium borohydride as a reducing agent and acetic acid as a catalyst.

Deoxygenation and Neutralization

  • Deoxygenation : The sulphonated intermediate undergoes deoxygenation using transition metals (e.g., palladium acetate) and hydrogen donors (e.g., ammonium formate).
  • Neutralization : The final product is converted to the sodium salt via treatment with sodium hydroxide or bicarbonate.

Industrial-Scale Synthesis

A patent by US9701608B2 outlines an optimized process:

Step Conditions Yield
Friedel-Crafts Cyclization H₂SO₄, 180–190°C, 5 hours 85–90%
Sulphonylation TsCl, DMF, 20–30°C, 2 hours 75–80%
Catalytic Hydrogenation Pd/C, H₂ (10–20 kg pressure), room temperature 87%
Salt Formation NaOH (10% aqueous), isopropanol 98% purity

This method avoids aromatization steps, reducing side products and simplifying purification.

Critical Reaction Parameters

  • Temperature Control : Sulphonylation requires strict temperature maintenance (20–30°C) to prevent over-reaction.
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) outperform nickel in hydrogenation efficiency.
  • Solvent Systems : Dichloromethane and DMF are preferred for sulphonylation due to their inertness and solubility profiles.

Analytical and Purification Methods

  • Chromatography : Neutral alumina filtration removes residual catalysts.
  • Recrystallization : Ethanol or isopropanol yields high-purity sodium sulphonate crystals.
  • Spectroscopy : NMR (¹H/¹³C) and HPLC confirm structural integrity and purity (>98%).

Challenges and Optimizations

  • Racemization Risk : Asymmetric synthesis of the tetrahydro-naphthalene core requires chiral resolution agents (e.g., (1R,2S)-2-(benzylamino)cyclohexylmethanol).
  • Waste Reduction : Closed-loop systems recover sulfuric acid and naphthalene byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may produce dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Medicinal Applications

1. Antiinflammatory Properties
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The results showed a decrease in joint swelling and pain, suggesting its potential use as an anti-inflammatory agent in clinical settings.

2. Drug Delivery Systems
The compound has also been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Table 1: Drug Delivery Applications

Application AreaDescription
Cancer TherapyEnhances the solubility and bioavailability of chemotherapeutics.
Antibiotic DeliveryImproves the pharmacokinetics of antibiotics through complexation.

Material Science Applications

1. Polymer Chemistry
this compound is utilized in the synthesis of polymeric materials. Its sulfonate group contributes to the ionic properties of polymers, enhancing their conductivity and mechanical strength.

Case Study:
Research has shown that incorporating this compound into poly(ethylene oxide) matrices improves ionic conductivity, making it suitable for applications in batteries and fuel cells.

Table 2: Material Properties Enhancement

PropertyImprovement Mechanism
Ionic ConductivitySulfonate groups enhance ion mobility within the polymer matrix.
Mechanical StrengthImproved cross-linking density due to the presence of the sulfonate group.

Environmental Applications

1. Bioremediation
The compound's unique structure allows it to interact with pollutants, facilitating their breakdown by microbial action in contaminated environments.

Case Study:
A field study demonstrated that this compound effectively enhanced the degradation of polycyclic aromatic hydrocarbons (PAHs) in soil samples.

Mechanism of Action

The mechanism of action of sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Structural Comparisons

The compound’s closest structural analogs include sulfonated naphthalene derivatives and hydrogenated naphthalene systems. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison
Compound Name Key Functional Groups Hydrogenation State Counterion
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate Hydroxyl, methoxy, sulfonate Partially hydrogenated Sodium
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Hydroxyl, disulphonate Fully aromatic Dipotassium
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Carboxylic acid Partially hydrogenated
1-Naphthylamine-4-sulfonic acid sodium salt Amino, sulfonate Fully aromatic Sodium

Solubility and Ionic Properties

  • Sodium vs. Dipotassium Salts : The sodium counterion in the target compound likely enhances water solubility compared to dipotassium salts due to smaller ionic radius and higher charge density. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, with two sulfonate groups, may exhibit higher solubility in polar solvents but increased hygroscopicity .

Electronic and Reactivity Differences

  • Methoxy vs. Hydroxyl/Disulphonate: The methoxy group in the target compound is electron-donating, which may stabilize the sulfonate group and reduce acidity compared to hydroxyl or amino substituents. In contrast, disulphonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate increase acidity and ionic character, favoring applications in dye or surfactant chemistry .
  • Carboxylic Acid vs. Sulfonate : Derivatives like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid () lack sulfonate groups, resulting in lower water solubility and distinct reactivity (e.g., esterification vs. salt formation) .

Stability and pH Sensitivity

  • The target compound’s sulfonate group confers stability in aqueous environments, similar to other sodium sulfonates. Pharmacopeial data for related tetrahydronaphthalene derivatives indicate stability within pH 5.8–6.5, suggesting comparable buffering requirements .
  • Amino-substituted sulfonates (e.g., 1-naphthylamine-4-sulfonic acid sodium salt) exhibit pH-dependent protonation, limiting use in strongly acidic conditions, whereas methoxy and hydroxyl groups in the target compound may offer broader pH compatibility .

Research and Application Insights

  • R&D Use : Both the target compound and Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are restricted to research applications, avoiding medicinal or household use due to insufficient safety data .
  • Material Science : The sodium salt’s balance of hydrophilicity (sulfonate) and lipophilicity (methoxy, hydrogenated ring) makes it a candidate for polymer modification or colloidal systems.

Biological Activity

Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate (CAS Number: 93923-75-2) is a sulfonated derivative of a tetrahydronaphthalene compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C11H13NaO5SC_{11}H_{13}NaO_5S, with a molecular weight of approximately 280.27 g/mol. Its structure includes a naphthalene ring system, which is crucial for its biological activity. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 93923-75-2
Molecular Formula C11H13NaO5S
Molecular Weight 280.27 g/mol
IUPAC Name Sodium; 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate

The biological activity of this compound is largely attributed to its interactions with various molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Specifically, it has been investigated for its potential role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its neuroprotective effects. In vitro studies have shown that the compound can scavenge free radicals and reduce oxidative damage in neuronal cells .

Neuroprotective Effects

In animal models, this compound has demonstrated potential neuroprotective effects against excitotoxicity induced by glutamate. By modulating mGluR activity, it may help prevent neuronal death associated with conditions such as stroke and neurodegenerative diseases .

Pharmacological Applications

The compound has been explored for its pharmacological applications in pain management and treatment of psychiatric disorders. Its interaction with opioid receptors suggests potential use as an analgesic or in managing addiction-related behaviors .

Case Studies and Research Findings

  • Neuroprotection in Stroke Models : A study evaluated the effects of this compound on stroke-induced neuronal damage in rat models. Results indicated significant reduction in infarct size and improved behavioral outcomes compared to control groups .
  • Opioid Receptor Modulation : Another investigation focused on the compound's role as an opioid receptor antagonist. It was found to selectively inhibit kappa-opioid receptors without affecting mu or delta receptors, suggesting a unique profile that could be beneficial in treating opioid dependency .
  • Antioxidant Activity Assessment : The antioxidant capacity was assessed using various assays (DPPH and ABTS). This compound showed significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate?

The synthesis typically involves sulfonation of the naphthalene backbone followed by functional group modifications. Key steps include:

  • Sulfonation : Reacting naphthalene derivatives with sulfonating agents (e.g., sulfur trioxide or chlorosulfonic acid) to introduce the sulfonate group. demonstrates the use of naphthalene-2-sulphonyl chloride in analogous reactions to form sulfonamide linkages .
  • Hydroxylation and Methoxylation : Selective introduction of hydroxy and methoxy groups via electrophilic substitution or oxidation-reduction sequences. For example, methoxy groups can be introduced using methylating agents under controlled pH conditions .
  • Purification : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents is effective for isolating sulfonated compounds, as shown in wastewater analysis studies .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Conflicting stability data often arise from differences in experimental setups. A systematic approach includes:

  • Buffer Systems : Use standardized buffers (e.g., 0.08 M phosphoric acid at pH 7.0, as in ) to maintain consistent ionic strength .
  • Degradation Monitoring : Employ LC-MS or HPLC with diode-array detection (DAD) to track degradation products. highlights the use of LC-grade solvents and ion-pairing agents (e.g., formic acid) to improve chromatographic resolution .
  • Temperature Control : Store samples at −18°C to prevent hydrolysis, and avoid prolonged exposure to ambient temperatures during analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like sulfonate (S=O stretching ~1200 cm⁻¹) and hydroxy (O-H stretching ~3200 cm⁻¹). reports IR peaks for sulfonamide and methoxy groups in similar compounds .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the tetrahydro-naphthalene backbone and substituent positions. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. uses LC-MS with electrospray ionization (ESI) for sulfonated analytes .

Advanced: What strategies optimize solid-phase extraction (SPE) for isolating this compound from complex matrices?

  • Sorbent Selection : HLB sorbents outperform mixed-mode (MCX/MAX) sorbents for polar sulfonates, as shown in . HLB’s hydrophilic-lipophilic balance enhances retention .
  • Matrix Cleanup : Pre-treat samples with GF/F filters (0.7 μm) to remove particulates. Deactivate glassware with dimethyldichlorosilane (DMDCS) to minimize adsorption .
  • Elution Optimization : Use methanol with 2% NH₄OH for efficient recovery of ionizable compounds .

Basic: Which functional groups in this compound influence its reactivity?

  • Sulfonate Group : Enhances water solubility and participates in ion-exchange reactions. shows sulfonate salts forming stable disodium derivatives .
  • Hydroxy Group : Prone to oxidation (e.g., forming ketones) or esterification. notes oxidation of similar tetrahydroisoquinolines to sulfoxides .
  • Methoxy Group : Electron-donating effects stabilize the aromatic ring but can undergo demethylation under acidic conditions .

Advanced: How does the sulfonate group affect chromatographic behavior in reversed-phase HPLC?

  • Retention Challenges : Sulfonates exhibit poor retention on C18 columns due to high polarity. Solutions include:
    • Ion-Pairing Agents : Add 0.1% formic acid or ammonium acetate to improve peak shape .
    • Hydrophilic Interaction LC (HILIC) : Alternative to reversed-phase for polar compounds.
  • Detection Sensitivity : Use negative-ion mode in ESI-MS for enhanced sensitivity, as sulfonates ionize efficiently in this mode .

Advanced: What computational methods aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Model oxidation pathways (e.g., sulfonate group stability) using Gaussian or similar software. references DFT studies on sulfonated Schiff bases .
  • pKa Prediction : Tools like ACD/Labs or SPARC estimate sulfonate group acidity (pKa ~1-2) and hydroxy group pKa (~10) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies, though direct evidence for this compound is limited .

Basic: How should researchers handle and store this compound to ensure long-term stability?

  • Storage Conditions : Keep at −18°C in amber vials to prevent photodegradation. emphasizes cold storage for sulfonated compounds in environmental samples .
  • Solution Stability : Prepare fresh solutions in methanol-water (1:1) and avoid refrigeration delays before LC-MS analysis .

Advanced: What are the challenges in quantifying this compound in environmental matrices like wastewater?

  • Matrix Interference : Co-eluting organic acids (e.g., humic substances) can suppress ionization. Use tandem MS (MS/MS) for selective detection .
  • Low Concentrations : Pre-concentrate samples via SPE with HLB cartridges, achieving limits of detection (LOD) <1 ng/L .
  • Quality Control : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses .

Advanced: How can researchers validate synthetic yields when scaling up production?

  • In-Process Analytics : Monitor reaction progress using inline IR or Raman spectroscopy to detect intermediate formation .
  • Yield Optimization : Adjust stoichiometry of sulfonating agents (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .
  • Purity Assessment : Combine NMR, LC-MS, and elemental analysis to confirm >95% purity .

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